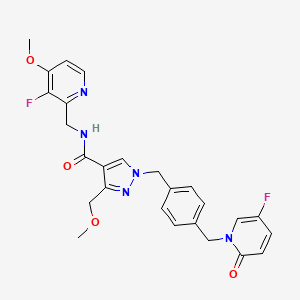

Feniralstat

Description

Properties

CAS No. |

2166320-76-7 |

|---|---|

Molecular Formula |

C26H25F2N5O4 |

Molecular Weight |

509.5 g/mol |

IUPAC Name |

N-[(3-fluoro-4-methoxy-2-pyridinyl)methyl]-1-[[4-[(5-fluoro-2-oxo-1-pyridinyl)methyl]phenyl]methyl]-3-(methoxymethyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C26H25F2N5O4/c1-36-16-22-20(26(35)30-11-21-25(28)23(37-2)9-10-29-21)15-33(31-22)13-18-5-3-17(4-6-18)12-32-14-19(27)7-8-24(32)34/h3-10,14-15H,11-13,16H2,1-2H3,(H,30,35) |

InChI Key |

ZRUFVDPYHLTYPD-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=NN(C=C1C(=O)NCC2=NC=CC(=C2F)OC)CC3=CC=C(C=C3)CN4C=C(C=CC4=O)F |

Origin of Product |

United States |

Foundational & Exploratory

Preclinical Insights into Aldose Reductase Inhibition for Diabetic Macular Edema: A Technical Overview

A Note on Terminology: The query for "Feniralstat" did not yield specific preclinical data. It is plausible that this is a typographical variation of "Fenofibrate" or a less common term for an aldose reductase inhibitor. This guide will therefore focus on the preclinical evidence for aldose reductase inhibitors, with a particular emphasis on Fenofibrate, in the context of diabetic macular edema (DME).

Diabetic macular edema (DME) is a primary cause of vision loss in individuals with diabetes and arises from the breakdown of the blood-retinal barrier, leading to fluid accumulation in the macula.[1][2] The pathogenesis of DME is complex, involving multiple biochemical pathways, with the polyol pathway being a key contributor.[2][3] Aldose reductase, the first and rate-limiting enzyme in this pathway, has been identified as a significant therapeutic target.[3][4][5] Preclinical research has explored the potential of aldose reductase inhibitors (ARIs) to mitigate the retinal microvascular changes that precipitate DME.

Quantitative Data from Preclinical Studies

The following table summarizes key quantitative findings from preclinical investigations of aldose reductase inhibitors in models relevant to diabetic macular edema.

| Compound | Model System | Key Finding | Efficacy | Reference |

| Fidarestat | Diabetic Monkey Model (Ischemia/Reperfusion) | Inhibition of increased central macular fovea thickness | Statistically significant | [6] |

| Fidarestat | Diabetic Monkey Model (Ischemia/Reperfusion) | Suppression of vitreous VEGF protein | 44% reduction | [6] |

| Fidarestat | LPS-stimulated murine macrophages (in vitro) | Suppression of IL-6 and MCP-1 increase | Statistically significant | [6] |

| Fenofibrate | Streptozotocin-induced diabetic rats and Akita mice | Amelioration of retinal vascular leakage and leukostasis | Statistically significant | [7] |

| Fenofibrate | Human Retinal Endothelial Cells (in vitro) | Reduction in apoptosis | Statistically significant | [8] |

| Fenofibrate | Streptozotocin-induced diabetic mice | Reduction in retinal capillary acellularity and pericyte loss | Statistically significant | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of key experimental protocols employed in the study of aldose reductase inhibitors for DME.

1. In Vivo Diabetic Macular Edema Model (Diabetic Monkey with Ischemia/Reperfusion)

-

Objective: To induce and evaluate macular edema in a primate model that mimics clinical features of DME and to assess the efficacy of therapeutic interventions.

-

Animal Model: Monkeys with pre-existing diabetes.

-

Induction of Macular Edema: Retinal ischemia/reperfusion is induced by elevating intraocular pressure (IOP).

-

Treatment: Fidarestat (32 mg/kg) administered orally once a day for 3 weeks.

-

Outcome Measures:

-

Macular Thickness: Measured using optical coherence tomography (OCT).

-

Vitreous VEGF Protein Expression: Analyzed from vitreous humor samples.

-

-

Reference: [6]

2. In Vitro Model of Retinal Inflammation

-

Objective: To investigate the anti-inflammatory effects of aldose reductase inhibitors on retinal cells.

-

Cell Model: Lipopolysaccharide (LPS)-stimulated murine macrophages are used to model the inflammatory response.

-

Intervention: Treatment with Fidarestat.

-

Outcome Measures: Measurement of inflammatory cytokine expression, specifically IL-6 and monocyte chemoattractant protein-1 (MCP-1).

-

Reference: [6]

3. Streptozotocin-Induced Diabetic Rodent Model

-

Objective: To create a hyperglycemic animal model to study the early stages of diabetic retinopathy and the effects of interventions.

-

Animal Model: Rats or mice.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) is administered to induce hyperglycemia.[1][7]

-

Treatment: Oral administration of Fenofibrate.

-

Outcome Measures:

-

Retinal Vascular Leakage: Assessed through techniques like fluorescein angiography.

-

Leukostasis: Quantification of leukocyte adhesion to the retinal vasculature.

-

Histopathological Analysis: Evaluation of retinal capillary acellularity and pericyte loss.[8]

-

-

Reference: [7]

Signaling Pathways and Experimental Workflows

Mechanism of Aldose Reductase in Diabetic Retinopathy

Under hyperglycemic conditions, increased glucose flux through the polyol pathway, catalyzed by aldose reductase, leads to the accumulation of sorbitol.[3] This process contributes to osmotic stress, the formation of advanced glycation end products (AGEs), and increased oxidative stress, all of which are implicated in the pathogenesis of diabetic retinopathy and macular edema.[3][9]

Caption: The role of the polyol pathway in the pathogenesis of DME.

Experimental Workflow for Preclinical Evaluation of Aldose Reductase Inhibitors

The preclinical assessment of aldose reductase inhibitors for DME typically follows a structured workflow, beginning with in vitro screening and culminating in in vivo efficacy studies in relevant animal models.

References

- 1. Diabetic Macular Edema Model - Creative Biolabs [creative-biolabs.com]

- 2. louisvilleeyedocs.com [louisvilleeyedocs.com]

- 3. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring aldose reductase inhibitors as promising therapeutic targets for diabetes-linked disabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aldose reductase / polyol inhibitors for diabetic retinopathy [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Diabetic Retinopathy: Animal Models, Therapies, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fenofibrate and Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of Feniralstat (KVD-824): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feniralstat (KVD-824) is a potent and selective, orally bioavailable small molecule inhibitor of plasma kallikrein. Developed by KalVista Pharmaceuticals, it was primarily investigated as a prophylactic treatment for Hereditary Angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling. While also explored for Diabetic Macular Edema (DME), the HAE program progressed further into clinical development. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, preclinical and clinical findings, and the ultimate discontinuation of its development due to safety concerns.

Introduction

Hereditary Angioedema is a debilitating and potentially life-threatening condition caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH). This leads to dysregulation of the kallikrein-kinin system, resulting in the overproduction of bradykinin, a potent vasodilator that increases vascular permeability and causes angioedema. Plasma kallikrein is a key enzyme in this pathway, making it a prime therapeutic target for the prevention of HAE attacks. This compound was designed as a prophylactic treatment to be taken orally, aiming to provide a more convenient alternative to injectable therapies.

Mechanism of Action

This compound is a pyrazole derivative that acts as a competitive inhibitor of plasma kallikrein.[1] By binding to the active site of plasma kallikrein, this compound prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, thereby addressing the root cause of swelling attacks in HAE patients.

Signaling Pathway

The diagram below illustrates the role of plasma kallikrein in the pathophysiology of HAE and the mechanism of action of this compound.

Caption: The Kallikrein-Kinin System and this compound's Mechanism of Action.

Preclinical Development

In Vitro Pharmacology

This compound demonstrated potent and selective inhibition of human plasma kallikrein. The key in vitro pharmacological data are summarized in the table below.

| Target | IC50 (nM) | Reference |

| Human Plasma Kallikrein (pKal) | 6.7 | [1] |

| Human KLK1 | >40,000 | [1] |

| Human FXIa | >40,000 | [1] |

| Human Factor XIIa | >40,000 | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

Experimental Protocols

Plasma Kallikrein Inhibition Assay (General Protocol)

A specific, detailed protocol for this compound is not publicly available. However, a general method for determining plasma kallikrein inhibition is as follows:

-

Reagents and Materials: Purified human plasma kallikrein, a fluorogenic or chromogenic substrate for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA), assay buffer, test compound (this compound), and a microplate reader.

-

Procedure: a. The test compound is serially diluted to a range of concentrations. b. Purified human plasma kallikrein is incubated with the various concentrations of the test compound for a predetermined period to allow for binding. c. The enzymatic reaction is initiated by the addition of the fluorogenic or chromogenic substrate. d. The rate of substrate cleavage is measured over time by monitoring the change in fluorescence or absorbance using a microplate reader. e. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.

Animal Models of Hereditary Angioedema (General Overview)

Specific animal models used for this compound's preclinical development have not been publicly disclosed. However, common models for HAE research include:

-

C1-INH Knockout Mice: These mice lack the gene for C1-INH and exhibit some features of HAE, such as increased vascular permeability.

-

Bradykinin-Mediated Paw Edema Models: In these models, edema is induced in the paw of an animal (e.g., by carrageenan injection), and the ability of a test compound to reduce the swelling is measured.

Clinical Development

The clinical development of this compound focused primarily on the prophylactic treatment of HAE.

Phase 1 Clinical Trials

This compound was evaluated in Phase 1 studies in healthy volunteers. These studies assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses.

| Study Identifier | Population | Dosing Regimen | Key Findings | Reference |

| NCT05178355 | 84 healthy males | Single doses up to 1280 mg; multiple doses up to 640 mg | Generally well-tolerated with no serious adverse events reported. | [2] |

| NCT05118958 | Healthy volunteers | Single and multiple doses of a modified-release formulation | Evaluated the pharmacokinetic profile of different formulations. | [3] |

Table 2: Overview of Phase 1 Clinical Trials for this compound

Phase 2 Clinical Trial (KOMPLETE)

The KOMPLETE trial was a Phase 2, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound for the long-term prophylactic treatment of HAE.

| Trial Design | |

| Identifier | NCT05055258 |

| Indication | Prophylactic treatment of Hereditary Angioedema (Type I or II) |

| Number of Patients | 33 enrolled (planned for 48) |

| Treatment Arms | - this compound 300 mg twice daily- this compound 600 mg twice daily- this compound 900 mg twice daily- Placebo twice daily |

| Primary Endpoint | Rate of investigator-confirmed HAE attacks |

| Status | Terminated |

Table 3: Design of the KOMPLETE Phase 2 Clinical Trial

Experimental Workflow for Clinical Development

The following diagram outlines the general workflow for the clinical development of a prophylactic HAE treatment like this compound.

References

Target Engagement Assays for Feniralstat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feniralstat (KVD-824) is a potent and selective small molecule inhibitor of human plasma kallikrein (pKal), a serine protease that plays a crucial role in the inflammatory cascade and is implicated in diseases such as hereditary angioedema (HAE).[1][2][3] Demonstrating that a compound like this compound directly interacts with its intended target within a relevant biological context is a critical step in drug discovery and development. Target engagement assays provide the necessary evidence of this interaction, helping to build confidence in the mechanism of action and to guide further optimization.

This technical guide provides an in-depth overview of key target engagement assays applicable to this compound and its target, plasma kallikrein. It details the principles, experimental protocols, and data interpretation for the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS) assay, and Surface Plasmon Resonance (SPR).

Quantitative Data Summary

While extensive public data on the binding of this compound to plasma kallikrein is limited, the available information highlights its high potency and selectivity.

| Parameter | Value | Target | Notes |

| IC50 | 6.7 nM | Human plasma kallikrein (pKal) | Demonstrates potent inhibition of the target enzyme.[1][2][3] |

| Selectivity | >40 µM | Human KLK1, Human FXIa, Human Factor XIIa | Indicates high selectivity for plasma kallikrein over other related proteases.[2] |

Signaling Pathway of Plasma Kallikrein

This compound inhibits plasma kallikrein, which is a key enzyme in the kallikrein-kinin system. This system is involved in inflammation, blood pressure regulation, and coagulation. The diagram below illustrates the pathway leading to the production of bradykinin, a potent inflammatory mediator, and the point of intervention for this compound.

Caption: The Kallikrein-Kinin System and the Mechanism of Action of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment.[4][5][6] It is based on the principle that the binding of a ligand, such as this compound, can stabilize its target protein, plasma kallikrein, leading to an increase in the protein's melting temperature.[7][8]

Experimental Workflow: CETSA

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: CETSA for this compound and Plasma Kallikrein

This protocol is an illustrative example, as a specific published CETSA protocol for this compound is not available. It is adapted for a secreted protein like plasma kallikrein, which would be present in the cell culture supernatant.

1. Cell Culture and Treatment:

-

Culture a human cell line known to secrete plasma kallikrein (e.g., HepG2 cells) in appropriate media.

-

Seed cells in multi-well plates and grow to 70-80% confluency.

-

Replace the medium with serum-free medium and incubate for 24-48 hours to allow for protein secretion.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

2. Sample Preparation:

-

Collect the cell culture supernatant, which contains the secreted plasma kallikrein.

-

Clarify the supernatant by centrifugation to remove any cells or debris.

-

Aliquot the supernatant into PCR tubes.

3. Thermal Denaturation:

-

Place the PCR tubes in a thermal cycler with a temperature gradient.

-

Heat the samples to a range of temperatures (e.g., 37°C to 80°C) for a fixed duration (e.g., 3 minutes), followed by a cooling step to room temperature.

4. Separation of Soluble and Aggregated Protein:

-

Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

5. Protein Analysis:

-

Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for human plasma kallikrein.

-

Quantify the band intensities for each temperature point.

6. Data Analysis:

-

Plot the normalized band intensities against the corresponding temperatures to generate melting curves for both the this compound-treated and vehicle-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, target engagement.

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay is another method to identify and validate drug-target interactions.[9][10][11][12] It relies on the principle that a small molecule binding to a protein can protect it from proteolytic degradation.[13]

Experimental Workflow: DARTS

Caption: General workflow for a Drug Affinity Responsive Target Stability (DARTS) assay.

Detailed Experimental Protocol: DARTS for this compound and Plasma Kallikrein

This protocol provides a template for performing a DARTS assay with purified plasma kallikrein.

1. Protein and Compound Preparation:

-

Obtain purified human plasma kallikrein.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the protease (e.g., thermolysin) in an appropriate buffer.

2. Binding Reaction:

-

In microcentrifuge tubes, mix a constant amount of purified plasma kallikrein with varying concentrations of this compound or a vehicle control.

-

Incubate the mixture at room temperature for 30-60 minutes to allow for binding.

3. Protease Digestion:

-

Add the prepared protease to each reaction tube. The optimal protease concentration and digestion time should be determined empirically.

-

Incubate the reactions at the optimal temperature for the chosen protease (e.g., 37°C for trypsin, variable for thermolysin).

4. Stopping the Digestion:

-

Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating the samples.

5. Analysis:

-

Separate the protein fragments by SDS-PAGE.

-

Visualize the protein bands by Coomassie blue staining or perform a Western blot using an anti-plasma kallikrein antibody for higher specificity.

6. Data Interpretation:

-

A decrease in the degradation of plasma kallikrein (i.e., a more intense full-length protein band) in the presence of this compound compared to the vehicle control indicates that the compound is protecting the protein from proteolysis, thus demonstrating target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique used to quantify the binding kinetics and affinity of molecular interactions.[14][15] It measures changes in the refractive index at the surface of a sensor chip as an analyte (this compound) flows over an immobilized ligand (plasma kallikrein).[16]

Experimental Workflow: SPR

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Experimental Protocol: SPR for this compound and Plasma Kallikrein

This protocol outlines the steps for analyzing the interaction between this compound and plasma kallikrein using SPR.

1. Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject a solution of purified human plasma kallikrein over the activated surface to achieve covalent immobilization.

-

Deactivate any remaining active esters using ethanolamine.

2. Analyte Preparation:

-

Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). It is important to include a blank (buffer only) for double referencing.

3. Binding Measurement:

-

Equilibrate the system with running buffer until a stable baseline is achieved.

-

Inject the different concentrations of this compound over the immobilized plasma kallikrein surface for a defined association time.

-

Follow with an injection of running buffer to monitor the dissociation phase.

-

Between cycles, regenerate the chip surface with a suitable regeneration solution to remove any bound analyte.

4. Data Analysis:

-

The binding events are recorded as sensorgrams, which plot the response units (RU) versus time.

-

After subtracting the reference channel signal and the blank injection, the resulting sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

-

This analysis will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).

Conclusion

The target engagement assays described in this guide—CETSA, DARTS, and SPR—provide a robust toolkit for confirming and characterizing the interaction of this compound with its target, plasma kallikrein. While CETSA and DARTS are invaluable for demonstrating target binding in a cellular context, SPR offers precise quantitative data on the kinetics and affinity of the interaction. The application of these assays is fundamental for validating the mechanism of action of this compound and for advancing its development as a therapeutic agent.

References

- 1. This compound | KVD-824 | Potent kallikrein inhibitor | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (KVD-824) | Kallikrein inhibitor | Probechem Biochemicals [probechem.com]

- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pelagobio.com [pelagobio.com]

- 8. news-medical.net [news-medical.net]

- 9. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 10. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule | Springer Nature Experiments [experiments.springernature.com]

- 11. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]

- 14. jacksonimmuno.com [jacksonimmuno.com]

- 15. nicoyalife.com [nicoyalife.com]

- 16. path.ox.ac.uk [path.ox.ac.uk]

In Vitro and In Vivo Efficacy of Feniralstat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feniralstat (KVD-824) is a potent and selective small-molecule inhibitor of plasma kallikrein, a key enzyme in the kallikrein-kinin system. This technical guide provides a comprehensive overview of the publicly available in vitro and in vivo studies on the efficacy of this compound. The primary therapeutic areas of investigation for this compound have been Hereditary Angioedema (HAE) and Diabetic Macular Edema (DME), conditions in which plasma kallikrein-mediated production of bradykinin plays a significant pathological role. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

This compound is a pyrazole derivative developed by KalVista Pharmaceuticals for the prophylactic treatment of HAE and for DME.[1] Its mechanism of action is the direct inhibition of plasma kallikrein, thereby preventing the cleavage of high-molecular-weight kininogen (HMWK) to bradykinin.[1][2] Bradykinin is a potent vasodilator that increases vascular permeability, leading to the swelling characteristic of HAE attacks and contributing to the retinal edema seen in DME.[2][3]

In Vitro Efficacy

Potency and Selectivity

In vitro studies have demonstrated that this compound is a highly potent inhibitor of human plasma kallikrein. The key efficacy parameter, the half-maximal inhibitory concentration (IC50), has been determined through enzymatic assays.

| Target Enzyme | IC50 (nM) | Reference |

| Human Plasma Kallikrein (pKal) | 6.7 | [1] |

| Human KLK1 | >40,000 | [1] |

| Human FXIa | >40,000 | [1] |

| Human Factor XIIa | >40,000 | [1] |

Table 1: In Vitro Potency and Selectivity of this compound

Experimental Protocol: Plasma Kallikrein Inhibition Assay

The in vitro potency of this compound was likely determined using a fluorogenic substrate assay. A general protocol for such an assay is as follows:

-

Reagents and Materials:

-

Purified human plasma kallikrein

-

Fluorogenic substrate for plasma kallikrein (e.g., a peptide substrate conjugated to a fluorophore like 7-amino-4-methylcoumarin (AMC))

-

This compound (KVD-824) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)

-

Microplate reader capable of fluorescence detection

-

-

Procedure:

-

A dilution series of this compound is prepared in the assay buffer.

-

A fixed concentration of human plasma kallikrein is added to the wells of a microplate containing the different concentrations of this compound.

-

The enzyme and inhibitor are pre-incubated for a defined period to allow for binding.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence, corresponding to the cleavage of the substrate by the enzyme, is monitored over time using a microplate reader.

-

The initial reaction rates are calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

In Vivo Efficacy

Hereditary Angioedema (HAE)

The in vivo efficacy of this compound for the prophylactic treatment of HAE was evaluated in clinical trials. While preclinical animal model data for this compound in HAE is not publicly available in detail, a Phase 2 clinical trial (KOMPLETE) was initiated based on supportive preclinical and Phase 1 data.[4]

3.1.1. Clinical Trial Data (KOMPLETE - Terminated)

The KOMPLETE trial was a Phase 2, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of three dose levels of this compound for the long-term prophylactic treatment of HAE Type I or II.[2][5] The trial was terminated due to safety concerns related to elevated liver enzymes.[5]

| Treatment Group | Dosing Regimen | Primary Efficacy Endpoint |

| This compound (KVD-824) | 300 mg twice daily | Rate of investigator-confirmed HAE attacks |

| This compound (KVD-824) | 600 mg twice daily | Rate of investigator-confirmed HAE attacks |

| This compound (KVD-824) | 900 mg twice daily | Rate of investigator-confirmed HAE attacks |

| Placebo | Twice daily | Rate of investigator-confirmed HAE attacks |

Table 2: Design of the Terminated Phase 2 KOMPLETE Clinical Trial for this compound in HAE

3.1.2. Representative Experimental Protocol: Murine Model of Acute HAE Attack

While specific preclinical data for this compound in HAE models is not available, a representative model for evaluating plasma kallikrein inhibitors involves inducing an acute HAE-like attack in mice.

-

Animal Model: C1-inhibitor deficient (C1INH-/-) mice are a relevant model for HAE.

-

Induction of Attack: An attack can be triggered by a stimulus that activates the contact system, such as the administration of silica nanoparticles.

-

Drug Administration: this compound would be administered orally at various doses prior to the induction of the attack.

-

Efficacy Assessment: The primary endpoint is often a measure of vascular permeability. This can be quantified by:

-

Evans Blue Dye Extravasation: Evans blue dye, which binds to albumin, is injected intravenously. Increased vascular permeability leads to the leakage of the dye-albumin complex into the tissues, which can be quantified spectrophotometrically after tissue extraction.

-

Measurement of Edema: Paw swelling can be induced by local injection of a trigger, and the change in paw volume is measured over time.

-

Diabetic Macular Edema (DME)

Preclinical studies have shown that oral plasma kallikrein inhibitors can be effective in animal models of diabetic retinopathy, a precursor to DME.[3] These studies suggest that inhibiting plasma kallikrein can reduce the retinal vascular permeability associated with diabetes. While specific quantitative in vivo efficacy data for this compound in DME models is not publicly available, the following describes a relevant animal model and protocol.

3.2.1. Representative Experimental Protocol: Streptozotocin-Induced Diabetic Rat Model

-

Animal Model: Diabetes is induced in rats (e.g., Sprague-Dawley or Brown Norway strains) by a single intraperitoneal injection of streptozotocin (STZ). Hyperglycemia is confirmed by measuring blood glucose levels.

-

Drug Administration: this compound would be administered orally on a daily basis for a specified period (e.g., 2-4 weeks) after the onset of diabetes.

-

Efficacy Assessment:

-

Retinal Vascular Permeability: This is a key endpoint and can be measured using fluorescein angiography or the Evans blue dye leakage method as described for the HAE model. In fluorescein angiography, the leakage of fluorescein from retinal vessels is visualized and can be quantified.

-

Retinal Thickness: Retinal thickness, a surrogate for edema, can be measured using optical coherence tomography (OCT) in living animals or through histological analysis of retinal cross-sections.

-

Visualizations

Signaling Pathway

References

Feniralstat and the Kallikrein-Kinin System: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feniralstat (KVD-824) is a potent and selective small-molecule inhibitor of plasma kallikrein, a key enzyme in the kallikrein-kinin system (KKS). By targeting plasma kallikrein, this compound effectively suppresses the production of bradykinin, a potent vasodilator and mediator of inflammation and swelling. This mechanism of action positions this compound as a potential therapeutic agent for diseases driven by excessive bradykinin production, most notably Hereditary Angioedema (HAE). This technical guide provides a comprehensive overview of this compound's mechanism of action, its interaction with the KKS, and the methodologies used to characterize its activity. While specific quantitative data on this compound's direct effects on bradykinin levels and high-molecular-weight kininogen (HK) cleavage are not publicly available, this paper synthesizes the known preclinical and clinical data to offer a detailed understanding of its pharmacological profile.

Introduction to the Kallikrein-Kinin System

The kallikrein-kinin system is a complex enzymatic cascade that plays a crucial role in inflammation, blood pressure regulation, coagulation, and pain signaling[1]. A key component of this system is the serine protease plasma kallikrein (PKa), which, upon activation from its zymogen form, prekallikrein, cleaves high-molecular-weight kininogen (HK) to release the vasoactive peptide bradykinin[2][3].

In physiological conditions, the activity of plasma kallikrein is tightly regulated by endogenous inhibitors, primarily the C1 esterase inhibitor (C1-INH)[4]. In pathological states such as Hereditary Angioedema, a deficiency or dysfunction of C1-INH leads to uncontrolled plasma kallikrein activity, resulting in excessive bradykinin production and subsequent recurrent, debilitating, and potentially life-threatening swelling attacks[1].

This compound: A Potent and Selective Plasma Kallikrein Inhibitor

This compound (also known as KVD-824) is an orally bioavailable small molecule developed by KalVista Pharmaceuticals for the prophylactic treatment of HAE[5]. It is a pyrazole derivative designed to selectively inhibit plasma kallikrein[6].

Mechanism of Action

This compound acts as a direct inhibitor of plasma kallikrein, thereby blocking the proteolytic cleavage of HK and the subsequent release of bradykinin[7]. This targeted inhibition of a central node in the KKS cascade is the basis for its therapeutic potential in bradykinin-mediated diseases.

Potency and Selectivity

Preclinical studies have demonstrated that this compound is a potent inhibitor of human plasma kallikrein with a high degree of selectivity over other related serine proteases. This selectivity is crucial for minimizing off-target effects and enhancing the safety profile of the drug.

| Target Enzyme | IC50 | Reference |

| Human plasma kallikrein (pKal) | 6.7 nM | [6] |

| Human KLK1 | >40 µM | [6] |

| Human FXIa | >40 µM | [6] |

| Human Factor XIIa | >40 µM | [6] |

Table 1: In vitro inhibitory potency and selectivity of this compound.

Note: Further quantitative data such as the inhibition constant (Ki), association rate constant (Kon), and dissociation rate constant (Koff) for this compound are not publicly available at this time.

The Kallikrein-Kinin System Signaling Pathway

The following diagram illustrates the key components and interactions within the kallikrein-kinin system and the point of intervention for this compound.

Caption: The Kallikrein-Kinin System and this compound's Point of Intervention.

Experimental Protocols

This section details the methodologies for key in vitro assays used to characterize the activity of plasma kallikrein inhibitors like this compound.

Plasma Kallikrein Inhibition Assay (Chromogenic Substrate)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified plasma kallikrein.

Materials:

-

Purified human plasma kallikrein

-

Chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of purified human plasma kallikrein to each well.

-

Add the different concentrations of the test compound to the wells containing the enzyme. Include a control group with no inhibitor.

-

Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

High-Molecular-Weight Kininogen (HK) Cleavage Assay (Western Blot)

This assay visually assesses the ability of an inhibitor to prevent the cleavage of HK by plasma kallikrein.

Materials:

-

Purified human high-molecular-weight kininogen (HK)

-

Purified human plasma kallikrein

-

Test compound (this compound)

-

Reaction buffer (e.g., PBS)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibody specific for the light chain of HK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

In separate tubes, incubate a fixed concentration of HK with plasma kallikrein in the presence of various concentrations of the test compound or a vehicle control.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding SDS-PAGE sample loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

-

Boil the samples for 5-10 minutes to denature the proteins.

-

Separate the protein fragments by size using SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the HK light chain.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with the HRP-conjugated secondary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Intact HK will appear as a single band, while cleaved HK will show the appearance of smaller fragments corresponding to the heavy and light chains. The intensity of the cleaved light chain band is inversely proportional to the inhibitory activity of the compound.

High-Throughput Screening (HTS) Workflow for Plasma Kallikrein Inhibitors

The identification of novel plasma kallikrein inhibitors often begins with a high-throughput screening campaign. The following diagram outlines a typical workflow.

References

- 1. Effect of bradykinin metabolism inhibitors on evoked hypotension in rats: rank efficacy of enzymes associated with bradykinin-mediated angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology, Bradykinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Assembly and activation of the plasma kallikrein/kinin system: a new interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hra.nhs.uk [hra.nhs.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fiercebiotech.com [fiercebiotech.com]

The Therapeutic Potential of Feniralstat in Inflammatory Diseases: A Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feniralstat (KVD824) is a potent and selective small-molecule inhibitor of plasma kallikrein (PKal), a key enzyme in the Kallikrein-Kinin System (KKS). The KKS is a critical mediator of inflammation, and its dysregulation is implicated in a variety of inflammatory diseases. This technical guide explores the therapeutic potential of this compound by examining its mechanism of action, its role in modulating inflammatory signaling pathways, and the preclinical and clinical rationale for its development. While the clinical development of this compound for hereditary angioedema (HAE) was discontinued, the scientific principles underlying its development remain relevant for the broader field of anti-inflammatory drug discovery. This document provides a comprehensive overview of the core science, including a representative experimental protocol and a detailed visualization of the targeted signaling pathway.

Introduction: The Kallikrein-Kinin System and Inflammation

The Kallikrein-Kinin System (KKS) is a complex enzymatic cascade that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and coagulation. A key component of this system is plasma kallikrein (PKal), a serine protease that, upon activation, cleaves high-molecular-weight kininogen (HMWK) to release the potent pro-inflammatory peptide, bradykinin.

Bradykinin exerts its effects primarily through the activation of the bradykinin B2 receptor, a G-protein coupled receptor expressed on various cell types, including endothelial cells and immune cells.[1][2] Activation of the B2 receptor triggers a cascade of intracellular signaling events, leading to vasodilation, increased vascular permeability, and the production of pro-inflammatory mediators, all hallmark features of an inflammatory response.[1][2][3]

Given the central role of the PKal-bradykinin axis in inflammation, inhibition of PKal presents a compelling therapeutic strategy for a range of inflammatory disorders. This compound was developed as a potent and selective oral inhibitor of plasma kallikrein, with the aim of attenuating the inflammatory cascade at a critical upstream juncture.

This compound: A Profile

This compound is a small molecule inhibitor of plasma kallikrein. While its clinical development for hereditary angioedema (HAE) was terminated during Phase 2 trials due to observations of elevated liver enzymes, its mechanism of action provides a valuable case study for targeting the KKS in inflammatory diseases.

Mechanism of Action

This compound acts as a direct inhibitor of plasma kallikrein, thereby preventing the cleavage of HMWK and the subsequent release of bradykinin. By reducing the levels of circulating bradykinin, this compound is designed to mitigate the downstream effects of B2 receptor activation, including vasodilation, plasma extravasation, and the production of pro-inflammatory cytokines.

The following diagram illustrates the central role of plasma kallikrein in the inflammatory signaling pathway and the intended point of intervention for this compound.

References

An In-depth Technical Guide to the Cellular Pathways Modulated by Feniralstat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feniralstat (KVD-824) is a potent and selective small-molecule inhibitor of plasma kallikrein.[1] Initially investigated for its therapeutic potential in hereditary angioedema (HAE), this compound's mechanism of action centers on the modulation of the kallikrein-kinin system (KKS), a critical pathway in inflammation and vascular permeability. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, supported by available preclinical and clinical data. Detailed experimental methodologies for key assays are provided to facilitate further research and development in this area.

Introduction

This compound, a pyrazole derivative, was developed by KalVista Pharmaceuticals as an oral prophylactic treatment for HAE.[1][2] HAE is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling (angioedema) due to a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH). This deficiency leads to dysregulated activation of the KKS and subsequent overproduction of bradykinin, the primary mediator of increased vascular permeability and swelling in HAE. This compound directly targets plasma kallikrein, a key enzyme in the KKS, to reduce bradykinin production.[3]

Mechanism of Action: Inhibition of the Kallikrein-Kinin System

The primary cellular pathway modulated by this compound is the kallikrein-kinin system. Under physiological conditions, the KKS is a tightly regulated cascade involved in inflammation, blood pressure control, and coagulation. In HAE, the lack of C1-INH regulation leads to excessive plasma kallikrein activity.

Activated plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.[4] Bradykinin then binds to its B2 receptor on endothelial cells, triggering a signaling cascade that results in vasodilation and increased vascular permeability, leading to the characteristic swelling of HAE attacks.

This compound, as a potent inhibitor of plasma kallikrein, directly blocks the cleavage of HMWK, thereby preventing the excessive generation of bradykinin and mitigating the downstream effects on vascular permeability.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Parameter | Value | Reference |

| Human Plasma Kallikrein (pKal) | IC50 | 6.7 nM | [1] |

| Dextran Sulfate Stimulated HK Cleavage (in human plasma) | IC50 | ~100 nM | |

| Human KLK1 | IC50 | >40 µM | [1] |

| Human FXIa | IC50 | >40 µM | [1] |

| Human Factor XIIa | IC50 | >40 µM | [1] |

Table 2: this compound (KVD-824) Clinical Trial Dosing

| Trial | Phase | Dosing Regimens | Status | Reference |

| KOMPLETE | 2 | 300 mg, 600 mg, 900 mg (twice daily) | Terminated | |

| - | 1 | Single doses up to 1280 mg | Completed | |

| - | 1 | Multiple doses up to 900 mg (twice daily for 14 days) | Completed |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of plasma kallikrein inhibitors are provided below.

Chromogenic Plasma Kallikrein Activity Assay

This assay is a fundamental method to determine the enzymatic activity of plasma kallikrein and the inhibitory potential of compounds like this compound.

Principle: Active plasma kallikrein cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is proportional to the kallikrein activity.

Materials:

-

Purified human plasma kallikrein

-

Chromogenic substrate (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)

-

Tris Buffer (e.g., 50 mM Tris, pH 7.8)

-

This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of this compound in Tris buffer.

-

In a 96-well plate, add a fixed concentration of purified human plasma kallikrein to each well.

-

Add the serially diluted this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate S-2302 to each well.

-

Immediately measure the change in absorbance at 405 nm over time in a kinetic mode at 37°C.

-

The rate of the reaction is determined from the linear portion of the absorbance curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Bradykinin Generation Assay

This assay assesses the ability of an inhibitor to block the production of bradykinin in a more physiologically relevant system, such as human plasma.

Principle: The contact system in human plasma is activated (e.g., by dextran sulfate), leading to the generation of plasma kallikrein and subsequent cleavage of HMWK to produce bradykinin. The amount of bradykinin generated is quantified, typically by ELISA or LC-MS/MS. The inhibitory effect of a compound is determined by its ability to reduce bradykinin levels.

Materials:

-

Human plasma (citrated)

-

Contact system activator (e.g., dextran sulfate)

-

This compound (or other inhibitors)

-

Reaction stop solution (e.g., acid or specific protease inhibitors)

-

Bradykinin ELISA kit or LC-MS/MS system

-

Polypropylene tubes or plates

Procedure:

-

Prepare serial dilutions of this compound.

-

In polypropylene tubes, pre-incubate human plasma with the different concentrations of this compound for a specified time.

-

Initiate the contact system activation by adding dextran sulfate to the plasma-inhibitor mixture.

-

Allow the reaction to proceed for a defined period at 37°C.

-

Stop the reaction by adding a stop solution.

-

Process the samples for bradykinin quantification according to the ELISA kit manufacturer's instructions or the established LC-MS/MS protocol.

-

Measure the concentration of bradykinin in each sample.

-

Calculate the percentage of inhibition of bradykinin generation for each this compound concentration compared to a vehicle control.

-

Determine the IC50 value from the dose-response curve.

Preclinical and Clinical Development

This compound was advanced into clinical development for the prophylactic treatment of HAE.

Preclinical Findings: In a preclinical model of diabetic macular edema (DME), another condition where plasma kallikrein is implicated, oral administration of this compound in a mouse model of VEGF-induced retinal edema resulted in an 84.6% reduction in retinal thickness compared to the vehicle control. This demonstrates the in vivo activity of this compound in a disease model driven by increased vascular permeability.

Clinical Trials: this compound was evaluated in Phase 1 studies in healthy volunteers, where it was reported to have a favorable safety and tolerability profile.[2] The Phase 2 KOMPLETE trial was initiated to evaluate the efficacy and safety of three different doses of this compound for the long-term prophylactic treatment of HAE. However, the trial was terminated due to observations of elevated liver enzymes (ALT/AST) in multiple patients across all treatment groups. No concomitant elevations in bilirubin were observed, and the patients were asymptomatic.

Conclusion

This compound is a potent and selective inhibitor of plasma kallikrein that modulates the kallikrein-kinin system by preventing the generation of bradykinin. While it showed promise in preclinical models and early clinical development for hereditary angioedema, its progression was halted due to safety concerns related to liver enzyme elevations. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on plasma kallikrein inhibitors and related cellular pathways. Further investigation into the structure-activity relationship and potential off-target effects of this chemical series may provide valuable insights for the development of future KKS modulators with improved safety profiles.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays with Feniralstat

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides detailed application notes and protocols for conducting in vitro assays with Feniralstat. Crucially, it must be noted that this compound is a potent and selective inhibitor of plasma kallikrein, not an aldose reductase inhibitor.[1][2][3][4] The initial request for protocols related to aldose reductase has been addressed by providing a general methodology for that assay type for informational purposes. The primary focus of these application notes, however, is on the accurate in vitro characterization of this compound's activity against its true target, plasma kallikrein.

This compound has an IC50 of 6.7 nM for human plasma kallikrein (pKal) and displays no significant inhibition against human KLK1, FXIa, and Factor XIIa (all IC50 > 40 μM).[2][3] This high selectivity makes it a valuable tool for studying the role of plasma kallikrein in various physiological and pathological processes, including hereditary angioedema (HAE), for which it has been investigated as a prophylactic treatment.[1][5]

These protocols will detail the necessary reagents, equipment, and step-by-step procedures for accurately determining the inhibitory potency of this compound in a laboratory setting.

Section 1: Understanding this compound's Mechanism of Action

This compound is a pyrazole derivative that acts as a potent inhibitor of plasma kallikrein.[2] Plasma kallikrein is a serine protease that plays a key role in the kallikrein-kinin system by cleaving high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator and inflammatory mediator.[6][7] By inhibiting plasma kallikrein, this compound reduces the production of bradykinin, which is the underlying cause of swelling attacks in hereditary angioedema.

The Kallikrein-Kinin System Signaling Pathway

The following diagram illustrates the role of plasma kallikrein in the kallikrein-kinin system and the point of intervention for this compound.

Section 2: In Vitro Plasma Kallikrein Inhibition Assay Protocols

Two common methods for assessing plasma kallikrein inhibition in vitro are colorimetric and fluorometric assays. Both rely on the cleavage of a synthetic substrate by plasma kallikrein to produce a detectable signal.

Protocol 2.1: Colorimetric Plasma Kallikrein Inhibition Assay

This protocol is adapted from standard chromogenic assays for plasma kallikrein activity.[8][9][10]

Principle: Active plasma kallikrein cleaves a chromogenic substrate, such as H-D-Pro-Phe-Arg-pNA (pNA: p-nitroaniline), releasing the p-nitroaniline molecule, which can be quantified by measuring the absorbance at 405 nm. The presence of an inhibitor, like this compound, will reduce the rate of pNA release.

Materials and Reagents:

-

Human Plasma Kallikrein (purified)

-

Chromogenic Substrate: H-D-Pro-Phe-Arg-pNA (e.g., S-2302)

-

This compound

-

Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

-

DMSO (for dissolving this compound)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow:

Procedure:

-

Prepare this compound dilutions: Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM). Perform serial dilutions in the assay buffer to achieve a range of concentrations for testing.

-

Assay Plate Setup: To a 96-well plate, add 10 µL of each this compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Add 80 µL of diluted human plasma kallikrein to each well (except the negative control). Incubate for 15 minutes at 37°C.

-

Substrate Addition: Add 10 µL of the chromogenic substrate solution to all wells to initiate the reaction.

-

Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic assay) or stop the reaction after a fixed time with 20% acetic acid and read the final absorbance.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration of this compound. Determine the percentage of inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2.2: Fluorometric Plasma Kallikrein Inhibition Assay

This protocol utilizes a fluorogenic substrate for enhanced sensitivity.[6][11]

Principle: Active plasma kallikrein cleaves a fluorogenic substrate, releasing a fluorophore (e.g., Rhodamine 110 or AMC), which can be detected by measuring fluorescence at the appropriate excitation and emission wavelengths. Inhibition by this compound results in a decreased fluorescent signal.

Materials and Reagents:

-

Human Plasma Kallikrein (purified)

-

Fluorogenic Substrate (e.g., a peptide substrate linked to Rhodamine 110 or AMC)

-

This compound

-

Assay Buffer: e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, 0.1% Triton X-100, pH 7.5

-

DMSO

-

Black, opaque 96-well microplate

-

Fluorometric microplate reader

Procedure:

The procedure is similar to the colorimetric assay, with the following modifications:

-

Use a black, opaque 96-well plate to minimize background fluorescence.

-

After adding the fluorogenic substrate, measure the fluorescence intensity at the appropriate excitation/emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 490/520 nm for Rhodamine 110).

-

The data analysis is the same as for the colorimetric assay.

Section 3: Data Presentation

Quantitative data for this compound's inhibitory activity should be presented in a clear and structured format.

| Parameter | Value | Reference |

| Target | Human Plasma Kallikrein (pKal) | [2][3] |

| IC50 | 6.7 nM | [2][3] |

| Selectivity | ||

| vs. Human KLK1 | > 40 µM | [2][3] |

| vs. Human FXIa | > 40 µM | [2][3] |

| vs. Human Factor XIIa | > 40 µM | [2][3] |

Section 4: Clarification on Aldose Reductase and a General Assay Protocol

For educational purposes, this section clarifies the function of aldose reductase and provides a general protocol for assaying its inhibitors. It is important to reiterate that this compound is not an aldose reductase inhibitor.

Aldose Reductase: Aldose reductase is an enzyme in the polyol pathway that, under hyperglycemic conditions, converts glucose to sorbitol. The accumulation of sorbitol is implicated in the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy. Aldose reductase inhibitors are investigated as potential therapeutics for these conditions.

General Protocol for Aldose Reductase Inhibition Assay

This protocol is based on the spectrophotometric measurement of NADPH consumption.

Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, using NADPH as a cofactor. The enzymatic activity is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+. Inhibitors of aldose reductase will slow the rate of NADPH consumption.

Materials and Reagents:

-

Aldose Reductase (from a source such as rat lens or recombinant human)

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Assay Buffer: e.g., 100 mM sodium phosphate buffer, pH 7.0

-

A known aldose reductase inhibitor (e.g., Epalrestat) as a positive control

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare inhibitor dilutions: Prepare serial dilutions of the test compound and the positive control inhibitor in the assay buffer.

-

Assay Plate Setup: To a UV-transparent 96-well plate, add the inhibitor dilutions.

-

Reagent Addition: Add the assay buffer, NADPH, and the aldose reductase enzyme solution to the wells. Incubate for a short period.

-

Initiate Reaction: Add the DL-glyceraldehyde substrate to all wells to start the reaction.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over time.

-

Data Analysis: Calculate the rate of NADPH consumption for each inhibitor concentration. Determine the percent inhibition and calculate the IC50 value as described in Protocol 2.1.

Conclusion

These application notes provide a comprehensive guide for the in vitro evaluation of this compound as a plasma kallikrein inhibitor. By using the detailed protocols and understanding the underlying principles, researchers can accurately characterize the potency and selectivity of this compound and similar compounds. The inclusion of information on aldose reductase is intended to clarify the distinct mechanisms of action and prevent misapplication of this specific inhibitor.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (KVD-824) | Kallikrein inhibitor | Probechem Biochemicals [probechem.com]

- 4. This compound | KVD-824 | Potent kallikrein inhibitor | TargetMol [targetmol.com]

- 5. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 6. SensoLyte® Rh110 Plasma Kallikrein Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 7. researchgate.net [researchgate.net]

- 8. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 9. coachrom.com [coachrom.com]

- 10. diapharma.com [diapharma.com]

- 11. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Evaluation of Feniralstat in Animal Models of Hereditary Angioedema

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hereditary Angioedema (HAE) is a rare, autosomal dominant genetic disorder characterized by recurrent and unpredictable episodes of severe swelling (angioedema) affecting the skin, gastrointestinal tract, and upper airways.[1] The majority of cases are caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[2] This leads to dysregulation of the plasma contact system, resulting in excessive production of bradykinin, the primary mediator of swelling in HAE.[3][4] Bradykinin binds to its B2 receptor on endothelial cells, increasing vascular permeability and causing localized angioedema.[3]

The kallikrein-kinin system is central to the pathophysiology of HAE. Lack of functional C1-INH leads to uncontrolled activation of plasma kallikrein, the enzyme responsible for cleaving high-molecular-weight kininogen (HMWK) to release bradykinin.[5] Therefore, inhibiting plasma kallikrein is a key therapeutic strategy for preventing HAE attacks.[6]

Feniralstat (also known as KVD824) is an orally bioavailable, potent, and selective small-molecule inhibitor of plasma kallikrein.[7] It has been developed for the prophylactic treatment of HAE attacks.[8] Preclinical evaluation of this compound in relevant animal models is crucial for understanding its pharmacodynamic effects and establishing its potential efficacy.

These application notes provide detailed protocols for testing this compound in established animal models of HAE, focusing on key endpoints such as vascular permeability and systemic hypotension.

Principle of Action: The Kallikrein-Kinin System in HAE

In HAE, the absence of functional C1-INH allows for unopposed activation of Factor XII to Factor XIIa, which in turn converts prekallikrein to plasma kallikrein. Plasma kallikrein then drives the excessive production of bradykinin. This compound directly inhibits the enzymatic activity of plasma kallikrein, thereby preventing the generation of bradykinin and subsequent angioedema.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Mechanisms involved in hereditary angioedema with normal C1-inhibitor activity [frontiersin.org]

- 3. pharvaris.com [pharvaris.com]

- 4. angioedemanews.com [angioedemanews.com]

- 5. Frontiers | Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians [frontiersin.org]

- 6. Frontiers | Plasma Prekallikrein: Its Role in Hereditary Angioedema and Health and Disease [frontiersin.org]

- 7. hra.nhs.uk [hra.nhs.uk]

- 8. KalVista Pharmaceuticals Provides Progress Update on Phase 2 Clinical Trial of KVD824 for Oral Prophylactic Treatment of Hereditary Angioedema | Nasdaq [nasdaq.com]

Proper Administration of Feniralstat in Murine Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feniralstat, also known as KVD-824, is a potent and selective small-molecule inhibitor of plasma kallikrein.[1] Plasma kallikrein is a serine protease that plays a key role in the kallikrein-kinin system, a pathway involved in inflammation, vascular permeability, and pain. By inhibiting plasma kallikrein, this compound has therapeutic potential in diseases driven by excessive activity of this system, such as diabetic macular edema (DME) and hereditary angioedema (HAE).[2][3] Preclinical studies in murine models have demonstrated the efficacy of this compound, particularly in a model of DME. This document provides detailed application notes and protocols for the proper administration of this compound in murine models based on available information.

Mechanism of Action: Inhibition of the Kallikrein-Kinin System

This compound exerts its therapeutic effect by competitively inhibiting the enzymatic activity of plasma kallikrein. Under pathological conditions such as diabetic retinopathy, elevated levels of plasma kallikrein can lead to increased vascular permeability and inflammation in the retina.[4][5] Plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasodilator that increases vascular leakage, contributing to macular edema. By blocking plasma kallikrein, this compound prevents the generation of bradykinin, thereby reducing retinal edema and vascular dysfunction.

Quantitative Data Summary

While specific preclinical data on this compound dosage in murine models is not publicly available, the following table summarizes the key findings from a study in a VEGF-induced retinal edema mouse model, which is relevant to DME.

| Parameter | Finding | Source |

| Efficacy | 84.6% reduction in VEGF-induced retinal edema compared to vehicle. | KalVista Pharmaceuticals Document |

| Route of Administration | Oral (gavage) and continuous subcutaneous infusion (osmotic pumps). | KalVista Pharmaceuticals Document |

| Vehicle (Suggested) | DMSO for stock solution, diluted with corn oil or a mixture of PEG300, Tween-80, and saline for administration. | MedchemExpress.com |

| Dosage | Not publicly available. | - |

| Mouse Strain | Not publicly available. | - |

Experimental Protocols

The following protocols are based on the available information regarding the use of this compound in a murine model of VEGF-induced retinal edema. Disclaimer: The exact dosage, vehicle composition, and administration schedule used in the pivotal preclinical studies by KalVista Pharmaceuticals are proprietary and not publicly available. The following protocols provide a general framework and suggest common methodologies. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental setup.

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of a this compound solution suitable for oral administration in mice, based on common formulation strategies for hydrophobic small molecules.

Materials:

-

This compound (KVD-824) powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Corn oil, sterile (or a vehicle solution of PEG300, Tween-80, and saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a Stock Solution:

-

Accurately weigh the desired amount of this compound powder.

-

Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.

-

-

Prepare the Dosing Solution (Example with Corn Oil):

-

Calculate the required volume of the stock solution and sterile corn oil to achieve the desired final concentration for dosing. A common final DMSO concentration in the vehicle is kept low (e.g., <5-10%) to minimize potential toxicity.

-

In a sterile tube, add the calculated volume of corn oil.

-

While vortexing the corn oil, slowly add the calculated volume of the this compound stock solution.

-

Continue vortexing until a homogenous suspension or solution is formed.

-

-

Administration:

-

Administer the prepared this compound solution to mice via oral gavage using an appropriate gauge feeding needle.

-

The volume of administration should be based on the mouse's body weight (e.g., 5-10 mL/kg).

-

Protocol 2: Induction of VEGF-Induced Retinal Edema and Treatment

This protocol outlines the induction of retinal edema in mice using VEGF and subsequent treatment with this compound.

Materials:

-

Recombinant mouse VEGF-A

-

Sterile phosphate-buffered saline (PBS)

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Topical proparacaine hydrochloride ophthalmic solution

-

33-gauge Hamilton syringe

-

Optical Coherence Tomography (OCT) system for small animals

-

Prepared this compound dosing solution

-

Vehicle control solution

Procedure:

-

Animal Handling and Anesthesia:

-

Acclimate mice to the experimental conditions.

-

Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).

-

Apply a drop of topical proparacaine to the cornea for local anesthesia.

-

-

Baseline OCT Imaging:

-

Obtain baseline retinal thickness measurements using an OCT system.

-

-

Intravitreal VEGF Injection:

-

Under a dissecting microscope, carefully inject a sterile solution of recombinant mouse VEGF-A (e.g., 1 µL of a 100 ng/µL solution) into the vitreous cavity of one eye using a 33-gauge Hamilton syringe. The contralateral eye can be injected with sterile PBS as a control.

-

-

This compound Administration:

-

At a designated timepoint before or after the VEGF injection (to be optimized by the researcher), administer the prepared this compound solution or vehicle control to the respective groups of mice via oral gavage.

-

-

Follow-up OCT Imaging:

-

At various time points post-injection (e.g., 24, 48, 72 hours), perform follow-up OCT imaging to measure retinal thickness and quantify the extent of edema.

-

-

Data Analysis:

-

Compare the change in retinal thickness from baseline between the this compound-treated group and the vehicle-treated group to determine the efficacy of the compound.

-

Conclusion

This compound is a promising therapeutic agent for diseases mediated by the plasma kallikrein-kinin system. The protocols outlined in this document provide a foundation for researchers to investigate the effects of this compound in murine models of diabetic macular edema. Due to the proprietary nature of the specific preclinical protocols, researchers are encouraged to perform optimization studies, particularly for dosage and vehicle composition, to ensure robust and reproducible results. Careful adherence to sterile techniques and ethical animal handling practices is paramount for the successful execution of these experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmalive.com [pharmalive.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Plasma Kallikrein Mediates Retinal Vascular Dysfunction and Induces Retinal Thickening in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasma Kallikrein Inhibitors as Potential Treatment for Diabetic Macular Edema, Retinal Vein Occlusion, Hereditary Angioedema and Other Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Cell-Based Calcium Flux Assay to Determine the Potency of KVD-824

For research use only. Not for use in diagnostic procedures.

Abstract

KVD-824 is a potent and selective small-molecule inhibitor of plasma kallikrein, an enzyme that plays a critical role in the inflammatory cascade leading to hereditary angioedema (HAE) attacks.[1][2] Plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator that mediates its effects through the bradykinin B2 receptor (B2R), a Gq protein-coupled receptor (GPCR).[3][4] Activation of B2R by bradykinin initiates a signaling cascade that results in the release of intracellular calcium.[5] This application note provides a detailed protocol for a cell-based assay that measures the inhibitory activity of KVD-824 by quantifying changes in intracellular calcium levels following B2R activation. The assay provides a robust and high-throughput method for characterizing the potency of plasma kallikrein inhibitors.

Introduction

The kallikrein-kinin system (KKS) is a crucial pathway involved in inflammation, blood pressure regulation, and coagulation.[6][7] Dysregulation of this system, particularly the over-activation of plasma kallikrein (PK), leads to excessive production of bradykinin.[4][8] This is the primary driver of swelling attacks in patients with Hereditary Angioedema (HAE).[1][9] KVD-824 was developed as an oral prophylactic treatment to prevent HAE attacks by directly inhibiting plasma kallikrein.[10]

To assess the functional activity of KVD-824 in a cellular context, we developed an assay that recapitulates the key signaling events downstream of plasma kallikrein activity. The assay utilizes a cell line endogenously or recombinantly expressing the human bradykinin B2 receptor. In the presence of plasma kallikrein and its substrate, HMWK, bradykinin is generated, which then stimulates the B2R-expressing cells. This stimulation leads to a transient increase in intracellular calcium concentration, which is measured using a calcium-sensitive fluorescent dye.[5][11] The inhibitory effect of KVD-824 is quantified by its ability to block this calcium response in a dose-dependent manner.

Signaling Pathway

The assay is based on the inhibition of the plasma kallikrein-mediated bradykinin signaling pathway. Plasma Prekallikrein is converted to active Plasma Kallikrein. Plasma Kallikrein then cleaves High Molecular Weight Kininogen (HMWK) to generate bradykinin. Bradykinin binds to the Bradykinin B2 Receptor (B2R) on the cell surface. This Gq-coupled receptor activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. KVD-824 acts by directly inhibiting Plasma Kallikrein, thereby preventing bradykinin formation and the subsequent calcium mobilization.[3][8]

Caption: KVD-824 inhibits Plasma Kallikrein, blocking bradykinin production and subsequent Ca2+ release.

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. |

| HEK293 cells expressing human B2R | ATCC | (Example) |

| DMEM, high glucose, GlutaMAX™ | Thermo Fisher | 10566016 |

| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher | 15140122 |

| TrypLE™ Express Enzyme | Thermo Fisher | 12604013 |

| Black, clear-bottom 96-well plates | Corning | 3603 |

| Fluo-4 Direct™ Calcium Assay Kit | Thermo Fisher | F10471 |

| Human Plasma Prekallikrein | Abcam | (Example) |

| High Molecular Weight Kininogen | R&D Systems | (Example) |

| KVD-824 | Synthesized | N/A |

| Ionomycin | Sigma-Aldrich | I9657 |

| HBSS with Ca2+ and Mg2+ | Thermo Fisher | 14025092 |

| DMSO, Anhydrous | Sigma-Aldrich | 276855 |

Experimental Workflow

The experimental workflow consists of cell preparation, compound incubation, stimulation with kallikrein and substrate, and finally, measurement of the calcium response using a fluorescence plate reader.

Caption: Workflow for the cell-based calcium flux assay to measure KVD-824 activity.

Detailed Protocol

1. Cell Preparation (Day 1)

-

Culture HEK293 cells expressing the human bradykinin B2 receptor in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-